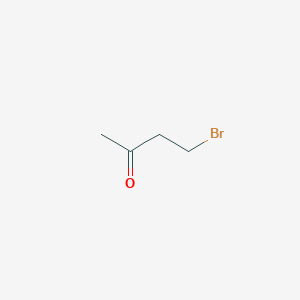

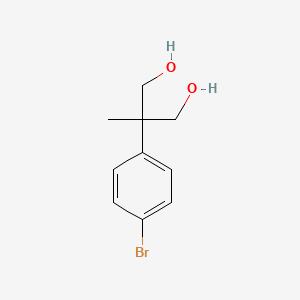

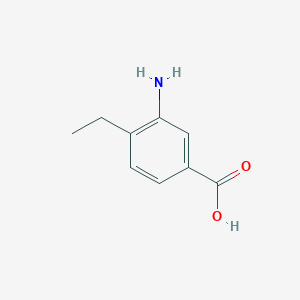

![molecular formula C18H17NO7 B1281896 3-(苯并[d][1,3]二氧杂环-5-基)-2-(((苄氧基)羰基)氨基)-3-羟基丙酸 CAS No. 88282-10-4](/img/structure/B1281896.png)

3-(苯并[d][1,3]二氧杂环-5-基)-2-(((苄氧基)羰基)氨基)-3-羟基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid" is a complex organic molecule that appears to be related to aromatic amino acids and their derivatives. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a benzoic acid derivative with additional functional groups that could be relevant in the synthesis of pharmaceuticals or in biochemical pathways.

Synthesis Analysis

The synthesis of related compounds involves the modification of benzoic acid derivatives. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid, a potential intermediate in the biosynthesis of benzoic acid and salicylic acid, was achieved using stable-isotope labelling and was shown to incorporate into the biosynthesis pathway in cucumber and Nicotiana attenuata . Similarly, aromatic carboxylic acids were synthesized by replacing hydroxyl hydrogens of dihydroxy benzoic acid with benzyl and pyridyl moieties, leading to the formation of lanthanide coordination compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, lanthanide complexes derived from aromatic carboxylic acids were structurally authenticated by single-crystal X-ray diffraction . The molecular structure of the compound of interest would likely be characterized using similar techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of biosynthesis and coordination chemistry. The 3-hydroxy-3-phenylpropanoic acid was shown to be a metabolite in the biosynthesis of benzoic and salicylic acids . In coordination chemistry, benzoate ligands were used to support lanthanide complexes, which exhibited photophysical properties . The compound may also participate in similar chemical reactions, potentially leading to the formation of novel coordination compounds or as an intermediate in biosynthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through their photophysical properties and crystallography. Lanthanide complexes showed interesting luminescence efficiencies and excited state lifetimes , while the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed specific packing diagrams and magnetic properties . The compound of interest would likely exhibit unique physical and chemical properties that could be elucidated through similar studies.

科学研究应用

合成和表征

化合物 3-(苯并[d][1,3]二氧杂环-5-基)-2-(((苄氧基)羰基)氨基)-3-羟基丙酸参与合成各种衍生物,以用于潜在的科学应用。例如,它可用于合成碳-11 标记的 CK1 抑制剂,这是一种用于阿尔茨海默病成像的潜在 PET 放射性示踪剂。这些抑制剂由 5-氨基-2,2-二氟-1,3-苯并二氧杂环和 3-取代苯甲酸合成,展示了该化合物在神经学研究工具开发中的作用 (Gao, Wang, & Zheng, 2018)。

酶催化合成

该化合物还参与酶催化合成过程,特别是在对映体富集的杂芳基-3-羟基丙酸的高效合成中。这些合成过程从外消旋底物开始,并利用多步酶促程序,突出了该化合物在为各种科学应用创建手性分子中的作用 (Brem et al., 2009)。

光物理研究

此外,该化合物还参与镧系元素基配位聚合物的合成。这些聚合物由 3,5-二羟基苯甲酸酯的衍生物组装而成,其光物理性质已得到研究,表明此类化合物在材料科学和光物理研究中的潜在用途 (Sivakumar et al., 2011)。

天然产物的生物合成

该化合物还在 3,5-AHBA 衍生天然产物的生物合成中发挥作用。这包括多种化合物,例如安萨霉素和丝裂霉素,它们在抗生素和化疗药物的开发中具有重要意义。从分子遗传学、化学和生化角度对这些天然产物的生物合成进行综述,突出了 3-(苯并[d][1,3]二氧杂环-5-基)-2-(((苄氧基)羰基)氨基)-3-羟基丙酸等化合物在天然产物合成中的重要性 (Kang, Shen, & Bai, 2012)。

作用机制

The mechanism of action of this compound involves its interaction with various cellular components. The Western blot experiments revealed up regulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . The studies also indicated reduction of mitochondrial membrane potential and increase in the levels of caspase-3 and caspase-7 .

未来方向

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFXRWNRHDASFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535082 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid | |

CAS RN |

88282-10-4 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

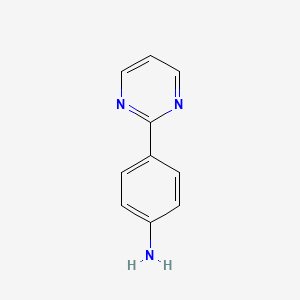

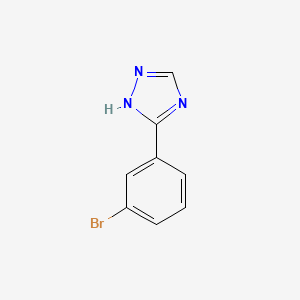

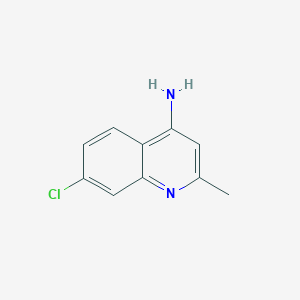

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

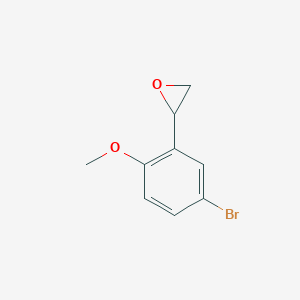

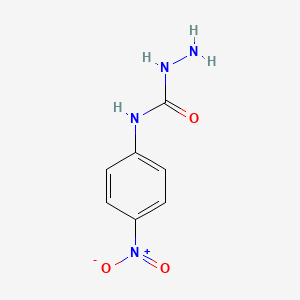

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)